molecular formula C19H19NO3 B14919266 5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione

5-(Furan-2-yl)-2-{1-[(4-methylphenyl)amino]ethylidene}cyclohexane-1,3-dione

Cat. No.: B14919266
M. Wt: 309.4 g/mol
InChI Key: VEVCIVAOJNBHQC-UHFFFAOYSA-N
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Description

5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE is an organic compound that features a furan ring, a toluidine moiety, and a cyclohexanedione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE typically involves multi-step organic reactions. One possible route could involve the condensation of a furan derivative with a toluidine derivative, followed by cyclization to form the cyclohexanedione core. Reaction conditions may include the use of acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the toluidine moiety.

    Reduction: Reduction reactions could target the carbonyl groups in the cyclohexanedione structure.

    Substitution: Substitution reactions may occur at various positions on the furan ring or the toluidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction could produce cyclohexanol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE may be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents, targeting specific enzymes or receptors.

Industry

In the industrial sector, such compounds could be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action for 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE would depend on its specific application. For instance, if it exhibits biological activity, it may interact with specific molecular targets like enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-FURYL)-2-[1-(4-METHYLAMINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE
  • 5-(2-FURYL)-2-[1-(4-ANILINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE

Uniqueness

The uniqueness of 5-(2-FURYL)-2-[1-(4-TOLUIDINO)ETHYLIDENE]-1,3-CYCLOHEXANEDIONE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

5-(furan-2-yl)-3-hydroxy-2-[C-methyl-N-(4-methylphenyl)carbonimidoyl]cyclohex-2-en-1-one

InChI

InChI=1S/C19H19NO3/c1-12-5-7-15(8-6-12)20-13(2)19-16(21)10-14(11-17(19)22)18-4-3-9-23-18/h3-9,14,21H,10-11H2,1-2H3

InChI Key

VEVCIVAOJNBHQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=C(C)C2=C(CC(CC2=O)C3=CC=CO3)O

Origin of Product

United States

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